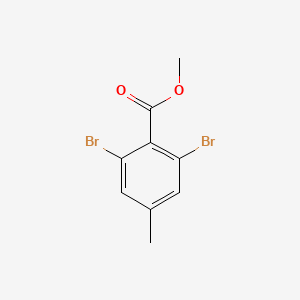

Methyl 2,6-dibromo-4-methylbenzoate

Overview

Description

“Methyl 2,6-dibromo-4-methylbenzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with two bromine atoms, one methyl group, and one methyl benzoate group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is approximately 307.97 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.Scientific Research Applications

Chemical Properties and Applications

Parabens, chemically related to methyl 2,6-dibromo-4-methylbenzoate, are widely used as preservatives in various products due to their antimicrobial properties. Research on these compounds, including their synthesis, chemical behavior, and applications in preserving materials, can offer insights into the potential uses of this compound in similar domains. The development of chemosensors based on related compounds, for example, highlights the role of specific chemical groups in detecting environmental and biological analytes, suggesting potential research applications for this compound in environmental monitoring and biomedical diagnostics (Roy, 2021).

Environmental Behavior and Toxicity

The environmental fate and behavior of parabens, as surrogates for understanding similar compounds, have been studied extensively. These studies show that despite treatments, parabens persist in the environment, raising questions about the long-term environmental impact of similar compounds. The presence of parabens in water bodies and their degradation into potentially more toxic by-products underlines the importance of researching the environmental behavior and stability of this compound (Haman et al., 2015).

Health Implications

The potential health effects of parabens, including their endocrine-disrupting activity and the controversy surrounding their safety, underscore the necessity for detailed toxicological studies on related compounds like this compound. Research on the absorption, metabolism, and excretion of parabens provides a model for understanding how similar compounds might interact with biological systems, highlighting the need for comprehensive health risk assessments of this compound (Darbre & Harvey, 2008).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-bromobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to expect that “Methyl 2,6-dibromo-4-methylbenzoate” may have similar hazards, but specific information should be obtained from the compound’s safety data sheet.

Properties

IUPAC Name |

methyl 2,6-dibromo-4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAVUJNELQOPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B3229380.png)

![2-(3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3229407.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)

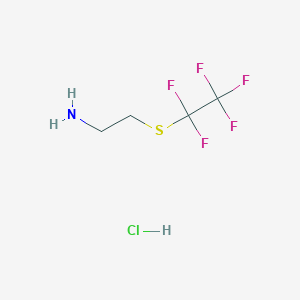

![N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B3229428.png)